Carbenoxolone - 5697-56-3

Carbenoxolone

Catalog Number: EVT-262824
CAS Number: 5697-56-3
Molecular Formula: C34H50O7
Molecular Weight: 570.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbenoxolone is a derivative of glycyrrhetinic acid, a natural product found in licorice root (Glycyrrhiza glabra). [] It is classified as a semisynthetic triterpenoid and has gained significant attention in scientific research for its diverse pharmacological properties. [] Carbenoxolone is primarily recognized for its ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in regulating glucocorticoid hormone activity. [, , ] Beyond its endocrine effects, carbenoxolone displays a wide range of actions, including modulation of gap junctional communication, [, , , , ] influence on mitochondrial function, [] and potential as a drug delivery vehicle. [] This diverse activity profile makes carbenoxolone a valuable tool for investigating various physiological and pathological processes.

Future Directions
  • Development of Selective 11β-HSD1 Inhibitors: While carbenoxolone inhibits both 11β-dehydrogenase and 11-oxoreductase, the development of more selective inhibitors targeting specific isoforms of 11β-HSD holds promise for therapeutic interventions in metabolic disorders. []

  • Exploring Carbenoxolone's Potential in Drug Delivery: Carbenoxolone's ability to form films and facilitate the deposition of materials, such as carbon nanotubes and polytetrafluoroethylene, [] presents intriguing possibilities for its use in drug delivery systems. Further research can explore its potential in targeted drug delivery and controlled release applications.

  • Addressing Safety and Toxicity Concerns: While generally considered safe at therapeutic doses, carbenoxolone can induce adverse effects, particularly at higher concentrations. [, , ] Future research should focus on understanding its toxicological profile, particularly its effects on mitochondrial function and potential long-term consequences.

Enoxolone

  • Relevance: Enoxolone is a key metabolite of carbenoxolone in rats, formed through hydrolysis by microflora in the stomach. Studies suggest that up to 60-75% of orally administered carbenoxolone is converted to enoxolone in rats [].

Glycyrrhizic Acid

  • Relevance: Glycyrrhizic acid is structurally similar to carbenoxolone and shares its ability to inhibit 11β-HSD []. This shared mechanism suggests a potential overlap in their therapeutic effects and side effects.

18α-Glycyrrhetinic Acid

  • Relevance: This compound, along with 18β-glycyrrhetinic acid, was used to investigate the role of gap junctions in endothelium-derived hyperpolarizing factor (EDHF)-type relaxation in rabbit arteries. The study revealed that while both isomers inhibited EDHF-type relaxations, only carbenoxolone and 18β-glycyrrhetinic acid induced direct vasorelaxation [].

Cortisol

  • Relevance: Carbenoxolone inhibits 11β-HSD, particularly the type 1 isoform (11β-HSD1) found in the liver and adipose tissue [, ]. This inhibition can lead to increased intracellular cortisol levels, potentially contributing to some of its therapeutic effects, such as enhanced insulin sensitivity [], and side effects, such as sodium retention and hypertension [].

Cortisone

  • Relevance: Unlike licorice, which primarily inhibits 11β-HSD2 (the isoform responsible for inactivating cortisol in the kidney), carbenoxolone inhibits both 11β-HSD1 and 11β-HSD2 []. Inhibition of 11β-HSD1 by carbenoxolone reduces the conversion of cortisone to cortisol, potentially contributing to its therapeutic effects on insulin sensitivity and lipid metabolism [].
Source and Classification

Carbenoxolone is classified as a triterpenoid saponin and is structurally related to glycyrrhetinic acid. Its chemical formula is C34H50O7C_{34}H_{50}O_7, and it is often referred to by its systematic name, (2S,4aS,6aS,6bR,8aR,10S,12aS,12bR,14bR)-10-[(3-carboxypropanoyl)oxy]-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b-7... . It is primarily synthesized from glycyrrhetinic acid obtained from the roots of the Glycyrrhiza glabra plant.

Synthesis Analysis

The synthesis of carbenoxolone involves several steps starting from glycyrrhetinic acid. The process can be summarized as follows:

  1. Starting Material: Glycyrrhetinic acid (an aglycone of glycyrrhizic acid).
  2. Reactions: Carbenoxolone is synthesized through esterification reactions where the carboxylic group of glycyrrhetinic acid reacts with suitable acylating agents.
  3. Conditions: The reactions typically require controlled temperature and pH to optimize yield and purity.
  4. Purification: The synthesized product is purified using techniques such as crystallization or chromatography to achieve the desired compound purity.

This method has been documented in various studies emphasizing its efficiency and reproducibility .

Molecular Structure Analysis

Carbenoxolone features a complex molecular structure characterized by multiple rings and functional groups. Key aspects include:

  • Molecular Weight: Approximately 578.76 g/mol.
  • Functional Groups: Contains hydroxyl (-OH), carboxyl (-COOH), and ketone (=O) groups which contribute to its biological activity.
  • 3D Structure: The compound exhibits specific stereochemistry with several chiral centers that influence its interaction with biological targets.

The structural analysis can be supported by techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Carbenoxolone participates in various chemical reactions which can be categorized as follows:

  1. Hydrolysis: Under acidic or basic conditions, carbenoxolone can hydrolyze to yield glycyrrhetinic acid and other products.
  2. Reductive Reactions: It can act as a reductant in biochemical pathways affecting steroid metabolism.
  3. Inhibition Mechanisms: Carbenoxolone has been shown to inhibit specific enzymes involved in DNA synthesis and collagen production in activated hepatic stellate cells .

These reactions are significant for understanding its pharmacological effects and potential therapeutic applications.

Mechanism of Action

Carbenoxolone exerts its biological effects primarily through the following mechanisms:

  • FOXO3 Inhibition: It has been identified as an inhibitor of the forkhead box O3 transcription factor (FOXO3), affecting gene expression related to cell survival and apoptosis .
  • Reduction of Reactive Oxygen Species: By inhibiting mitochondrial function, it reduces oxidative stress markers which are implicated in various diseases .
  • Impact on Cellular Signaling: Carbenoxolone modulates signaling pathways that regulate inflammation and cell proliferation.

These mechanisms highlight its potential use in treating conditions such as cancer and neurodegenerative diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbenoxolone are crucial for understanding its behavior in biological systems:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Melting Point: Reported melting point ranges around 200°C.

These properties influence its formulation for pharmaceutical applications .

Applications

Carbenoxolone has diverse applications across various scientific fields:

  1. Pharmaceuticals: Used as an anti-inflammatory agent and potential treatment for conditions like cancer due to its ability to modulate gene expression.
  2. Electrodeposition Processes: Recent studies have explored its use in electrophoretic deposition for creating thin films of carbon materials .
  3. Neuroprotective Effects: Demonstrated potential in protecting neurons from oxidative stress and apoptosis following traumatic brain injury .

The versatility of carbenoxolone underscores its significance in both research and clinical settings.

Enzymatic Interactions & Metabolic Modulation Mechanisms of Carbenoxolone

Inhibition Dynamics of 11β-Hydroxysteroid Dehydrogenase Isoforms (11β-HSD1/2)

Carbenoxolone is a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, enzymes critical for glucocorticoid metabolism. Its primary mechanism involves disrupting the interconversion of active cortisol (corticosterone in rodents) and inert cortisone (11-dehydrocorticosterone).

Cortisol-Cortisone Shunt Regulation in Glucocorticoid Homeostasis

11β-HSD1 functions as a reductase, regenerating active glucocorticoids in tissues like the liver and adipose tissue, while 11β-HSD2 acts as a dehydrogenase, inactivating glucocorticoids in mineralocorticoid-sensitive tissues (e.g., kidney). Carbenoxolone non-selectively inhibits both isoforms, leading to localized glucocorticoid accumulation. In hepatic tissue, this inhibition increases intracellular cortisol levels, enhancing gluconeogenic gene expression (e.g., PCK1, G6Pase) and promoting insulin resistance [1] [5]. Conversely, in renal tissue, 11β-HSD2 inhibition permits cortisol to bind mineralocorticoid receptors, causing sodium retention and hypertension—a state mimicking apparent mineralocorticoid excess [2] [4].

Table 1: Effects of Carbenoxolone on 11β-HSD Isoforms

IsoformPrimary FunctionImpact of CarbenoxoloneFunctional Consequence
11β-HSD1Reductase (activates cortisol)Inhibition (Ki ~50–100 nM)↑ Hepatic gluconeogenesis; ↑ adipose lipogenesis
11β-HSD2Dehydrogenase (inactivates cortisol)Inhibition (Ki ~5–10 nM)↑ Renal sodium retention; ↑ blood pressure

Tissue-Specific Modulation of Hepatic vs. Renal 11β-HSD Activity

Carbenoxolone exhibits distinct tissue-specific effects due to isoform distribution and substrate availability:

  • Hepatic Modulation: In rodent models of chronic kidney disease (CKD), hepatic 11β-HSD1 mRNA, protein, and activity increase by 40–60%, correlating with intrahepatic corticosterone accumulation. Carbenoxolone (50 mg/kg/day) suppresses this activity, normalizing phosphoenolpyruvate carboxykinase (PEPCK) expression and improving insulin sensitivity [5].
  • Renal/Adipose Modulation: In adipose tissue, carbenoxolone reverses uremia-induced 11β-HSD1 upregulation. However, in renal tissue, its inhibition of 11β-HSD2 dominates, overriding compensatory mechanisms and causing mineralocorticoid excess. Notably, skeletal muscle 11β-HSD1 remains unaffected by carbenoxolone [5] [8].

Table 2: Tissue-Specific Responses to Carbenoxolone

Tissue11β-HSD IsoformChange in ActivityMetabolic Outcome
Liver11β-HSD1↓ 60–70%↓ Gluconeogenesis; ↑ insulin sensitivity
Kidney11β-HSD2↓ >80%Sodium retention; hypertension
Adipose11β-HSD1↓ 50%↓ Lipolysis; ↓ inflammation
Muscle11β-HSD1No changeNo metabolic alteration

Role in Steroidogenic Pathway Crosstalk: Aldosterone Synthase Interactions

Carbenoxolone indirectly influences mineralocorticoid synthesis through its impact on glucocorticoid metabolism and substrate availability for aldosterone synthase (CYP11B2).

Molecular Binding Interfaces with CYP11B2 and Structural Determinants

CYP11B2, a mitochondrial cytochrome P450 enzyme, catalyzes aldosterone synthesis from deoxycorticosterone (DOC) via three steps: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. While carbenoxolone does not directly inhibit CYP11B2, its disruption of glucocorticoid homeostasis alters substrate availability:

  • By inhibiting 11β-HSD2, carbenoxolone elevates cortisol levels, which competes with aldosterone for mineralocorticoid receptor binding. This indirectly suppresses renin-angiotensin-aldosterone system (RAAS) activity, reducing CYP11B2 expression [3] [9].
  • Structural studies of CYP11B2 reveal a hydrophobic active site cavity that binds DOC. Carbenoxolone’s steroidal structure may weakly interact here, though its affinity is 100-fold lower than specific inhibitors (e.g., fadrozole) [3] [6].

Allosteric Modulation of Steroidogenic Complex Assembly

Carbenoxolone may influence pre-receptor steroid metabolism through effects on mitochondrial complex assembly:

  • CYP11B2 functions within a complex with adrenodoxin (an electron donor protein). Adrenodoxin binding to CYP11B2 increases substrate (DOC) affinity by 2.6-fold and enhances intermediate retention during aldosterone synthesis [3].
  • Carbenoxolone’s alteration of local glucocorticoid concentrations could disrupt adrenodoxin-CYP11B2 interactions. In cardiac tissue, chronic angiotensin II (AngII) stress induces a mitochondrial complex comprising CYP11B2, steroidogenic acute regulatory protein (StAR), and Tom22 (a translocase). Carbenoxolone’s 11β-HSD inhibition may dysregulate this complex, reducing aldosterone production in stressed tissues [9].

Table 3: Carbenoxolone's Impact on Steroidogenic Pathways

Target EnzymeDirect InteractionIndirect Effect via 11β-HSD Inhibition
CYP11B2 (Aldosterone synthase)Weak binding to substrate site↓ Substrate availability; ↓ RAAS activity
CYP11B1 (11β-Hydroxylase)None↑ Cortisol accumulation → ↓ ACTH drive
AdrenodoxinNoneAltered electron transfer to CYP enzymes

Implications for Isoform Selectivity Challenges

CYP11B1 (cortisol synthase) and CYP11B2 share 93% sequence identity and identical active-site residues, making selective inhibition difficult. Carbenoxolone’s primary action on 11β-HSDs indirectly affects this system:

  • Hepatic 11β-HSD1 inhibition reduces intrahepatic cortisol, dampening negative feedback on adrenocorticotropic hormone (ACTH). This may increase adrenal steroidogenesis, including aldosterone [5].
  • In adipose tissue, 11β-HSD1 inhibition lowers corticosterone regeneration, reducing lipid accumulation and inflammation-driven CYP11B2 expression [4] [7].

Structural Basis for Enzyme Selectivity and Binding Affinity

The inhibitory efficacy of carbenoxolone stems from its structural mimicry of endogenous glucocorticoids and its interactions with key catalytic residues.

Active Site Architecture of 11β-HSD Isoforms

Carbenoxolone, a glycyrrhetinic acid derivative, competitively binds the substrate pocket of 11β-HSDs:

  • 11β-HSD1: Its C3-succinate group forms hydrogen bonds with catalytic residues (Tyr183, Lys187 in humans), while the steroid core occupies the hydrophobic substrate channel. This inhibits NADPH-dependent reductase activity [2] [8].
  • 11β-HSD2: Carbenoxolone’s affinity is higher here due to ionic interactions between its carboxylate group and Arg354 in the enzyme’s catalytic cleft, explaining its 10-fold greater potency against 11β-HSD2 than 11β-HSD1 [4].

Conformational Dynamics Induced by Inhibitor Binding

Crystallographic studies of related enzymes reveal how inhibitor binding alters enzyme dynamics:

  • In CYP11B2, inhibitor binding (e.g., fadrozole) triggers a shift in the B-C loop, narrowing the substrate access channel. Carbenoxolone may induce similar allostery in 11β-HSDs, stabilizing a closed conformation that blocks cofactor (NADP+/NADPH) binding [6].
  • For 11β-HSD1, carbenoxolone binding increases protease susceptibility in the N-terminal region, suggesting destabilization of the enzyme’s oligomeric state [8].

Implications for Metabolic Disease Pathophysiology

Carbenoxolone’s modulation of glucocorticoid metabolism has therapeutic relevance for metabolic and cardiovascular disorders.

Hepatic Insulin Resistance and Gluconeogenesis

In CKD rat models, hepatic 11β-HSD1 overexpression increases intrahepatic corticosterone (2.5-fold), activating PEPCK and glucose-6-phosphatase. Carbenoxolone normalizes these changes, improving glucose tolerance by 35% and insulin sensitivity by 40% [5].

Adipose Tissue Inflammation and Lipid Metabolism

Carbenoxolone reduces adipocyte 11β-HSD1 activity by 50%, lowering local cortisol regeneration. This suppresses lipolysis and decreases pro-inflammatory cytokines (TNF-α, IL-6), ameliorating dyslipidemia in obesity models [4] [7].

Cardiovascular Remodeling via Mineralocorticoid Receptor Crosstalk

By inhibiting renal 11β-HSD2, carbenoxolone allows cortisol to activate mineralocorticoid receptors, promoting fibrosis. However, in cardiac tissue, it may reduce local aldosterone synthesis by disrupting StAR/CYP11B2 complexes, potentially attenuating AngII-induced hypertrophy [9] [10].

Properties

CAS Number

5697-56-3

Product Name

Carbenoxolone

IUPAC Name

(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Molecular Formula

C34H50O7

Molecular Weight

570.8 g/mol

InChI

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1

InChI Key

OBZHEBDUNPOCJG-QATWLOCDSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

18alpha Carbenoxolone
18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate
18alpha-Carbenoxolone
18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate
3-O-hemisuccinate, Glycyrrhetinic Acid
3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid
Acid 3-O-hemisuccinate, Glycyrrhetinic
Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic
Biogastrone
Bioral
Carbeneoxolone
Carbenoxalone
Carbenoxolone
Carbenoxolone Disodium Salt
Carbenoxolone Sodium
Carbosan
Duogastrone
Glycyrrhetinic Acid 3 O hemisuccinate
Glycyrrhetinic Acid 3-O-hemisuccinate
Pharmaxolon
Sanodin

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.